molecular formula C25H21N3O4 B7716430 N-(4-acetylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-acetylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7716430
M. Wt: 427.5 g/mol
InChI Key: KEZKWLPEOIFGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as ATPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. ATPO is a fluorescent compound that has been found to bind to the benzodiazepine site on the GABA(A) receptor, a neurotransmitter receptor that is involved in anxiety and sedation.

Mechanism of Action

N-(4-acetylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide binds to the benzodiazepine site on the GABA(A) receptor, which is located on the α and γ subunits of the receptor. This binding enhances the affinity of GABA for the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to sedation and anxiolysis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to enhance the binding of GABA to the GABA(A) receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to sedation and anxiolysis. This compound has also been found to have anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is a fluorescent compound, which makes it easy to detect and quantify. It has a high affinity for the benzodiazepine site on the GABA(A) receptor, which makes it a useful tool for studying the receptor. However, this compound has some limitations as well. It is a synthetic compound, which means that it may not accurately represent the binding of endogenous ligands to the receptor. In addition, it has a relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(4-acetylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in scientific research. One direction is the development of new ligands for the benzodiazepine site on the GABA(A) receptor. This compound has been used as a template for the development of new ligands, and several compounds have been synthesized that have higher affinity and selectivity for the receptor. Another direction is the study of the role of the GABA(A) receptor in other neurological disorders, such as epilepsy and schizophrenia. This compound may be a useful tool for studying the receptor in these disorders. Finally, the use of this compound in drug discovery and development may lead to the development of new anxiolytic and anticonvulsant drugs that are more effective and have fewer side effects than current treatments.

Synthesis Methods

N-(4-acetylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using a two-step process. The first step involves the synthesis of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, which is then coupled with 4-acetylphenylamine to produce this compound. The synthesis of this compound has been well-documented in the literature, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-(4-acetylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used extensively in scientific research to study the GABA(A) receptor. It has been found to be a potent ligand for the benzodiazepine site on the receptor, and it has been used to study the binding kinetics and affinity of other ligands to the receptor. This compound has also been used to study the structure of the receptor and its allosteric modulation. In addition, it has been used to study the role of the GABA(A) receptor in anxiety and sedation.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-7-9-19(10-8-16)24-27-25(32-28-24)21-5-3-4-6-22(21)31-15-23(30)26-20-13-11-18(12-14-20)17(2)29/h3-14H,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZKWLPEOIFGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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